tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate
Overview
Description
4-Boc-1-Oxa-4,9-diazaspiro[5.5]undecane, also known as tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate, is a chemical compound with the molecular formula C13H24N2O3 . It is a colorless to white to yellow solid or semi-solid or liquid .
Molecular Structure Analysis
The InChI code for 4-Boc-1-Oxa-4,9-diazaspiro[5.5]undecane is 1S/C13H24N2O3/c1-12(2,3)18-11(16)15-8-9-17-13(10-15)4-6-14-7-5-13/h14H,4-10H2,1-3H3 . This indicates the presence of a spiro ring structure with an oxygen atom and two nitrogen atoms .Physical and Chemical Properties Analysis
4-Boc-1-Oxa-4,9-diazaspiro[5.5]undecane has a molecular weight of 256.35 . It has a density of 1.1±0.1 g/cm3, a boiling point of 365.0±42.0 °C at 760 mmHg, and a flash point of 174.6±27.9 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, 2 freely rotating bonds, and no violations of the Rule of 5 .Scientific Research Applications
Potential in Chronic Kidney Disease Treatment
One notable application of 1-oxa-4,9-diazaspiro[5.5]undecane-based compounds is in the treatment of chronic kidney diseases. These compounds, particularly characterized as highly potent soluble epoxide hydrolase (sEH) inhibitors, have shown significant promise in oral administration for lowering serum creatinine levels in rat models, suggesting a potential pathway for the treatment of such diseases (Kato et al., 2014).
Antihypertensive Properties
Another research avenue has highlighted the antihypertensive capabilities of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, which were synthesized and tested for their effectiveness in reducing blood pressure in spontaneously hypertensive rats. These studies have demonstrated significant antihypertensive activity, particularly for compounds with specific substitutions, which could lead to the development of new antihypertensive medications (Clark et al., 1983).
Synthesis and Drug Discovery
The structural uniqueness of diazaspiro[5.5]undecane derivatives has spurred considerable interest in their synthesis and potential as drug discovery scaffolds. For example, novel methodologies for the efficient and catalyst-free synthesis of nitrogen-containing spiro heterocycles have been explored, highlighting the versatility of these compounds in generating diverse molecular architectures for potential therapeutic applications (Aggarwal et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mechanism of Action
Target of Action
The primary targets of 4-Boc-1-Oxa-4,9-diazaspiro[5.5]undecane, also known as tert-Butyl 1-oxa-4,9-diazaspiro-[5.5]undecane-4-carboxylate, are the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . These receptors play crucial roles in the central nervous system, with the sigma-1 receptor involved in modulating neuroplasticity and the μ-opioid receptor primarily responsible for mediating the effects of opioids.
Mode of Action
The compound interacts with its targets, the sigma-1 and μ-opioid receptors, by binding to these receptors . This binding can lead to changes in the receptor’s activity, which can then influence various physiological and biochemical processes.
Properties
IUPAC Name |
tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-8-9-17-13(10-15)4-6-14-7-5-13/h14H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEJZQHSRRYDFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20701800 | |
Record name | tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20701800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1023595-11-0 | |
Record name | tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20701800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.